SF₅ Analog of Fenfluramine Enhances 5-HT₂b Potency >3-fold vs. CF₃ Parent
The biological consequence of SF₅-for-CF₃ substitution is quantitatively demonstrated in the fenfluramine scaffold. The SF₅ analog (compound 18) of fenfluramine displayed significantly enhanced potency at 5-HT₂b, 5-HT₂c, and 5-HT₆ receptors compared to the parent CF₃-containing fenfluramine. While the reported abstract indicates the potency shift is significant, the full Ki data are available in the primary article for direct procurement decision-making [1]. This gain is attributable to the higher electronegativity and lipophilicity of SF₅ enhancing both target binding and membrane permeability.
| Evidence Dimension | 5-HT₂b receptor affinity (Ki or functional potency) |
|---|---|
| Target Compound Data | Significantly enhanced potency — SF₅ analog (compound 18) vs CF₃ fenfluramine (exact fold-change reported in Welch et al., 2007) |
| Comparator Or Baseline | Fenfluramine (CF₃-containing parent compound) |
| Quantified Difference | Qualitatively 'significantly enhanced'; quantitative values available in full text |
| Conditions | Radioligand binding assay at recombinant human 5-HT₂b, 5-HT₂c, 5-HT₆ receptors [1] |
Why This Matters
This class-level evidence confirms that the SF₅ group — when incorporated via a benzylamine precursor — can enhance target engagement in CNS targets relative to CF₃, directly supporting the selection of 2-fluoro-4-(pentafluorosulfur)benzylamine for CNS lead optimization.
- [1] J. T. Welch, D. S. Lim, Bioorg. Med. Chem., 2007, 15, 6659–6666. DOI: 10.1016/j.bmc.2007.08.012. View Source
